

Thermodynamic Properties of 2,2-Dimethylhexane: A Technical Guide

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Compound of Interest

Compound Name: 2,2-Dimethylhexane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic data for **2,2-Dimethylhexane** (C_8H_{18}), a branched alkane of interest in various chemical and pharmaceutical applications. The information presented herein is compiled from critically evaluated data, primarily from the National Institute of Standards and Technology (NIST) databases, and is intended to serve as a reliable resource for research and development.

Core Thermodynamic Data

The fundamental thermodynamic properties of **2,2-Dimethylhexane** are summarized in the tables below. These values are essential for understanding the compound's behavior in chemical reactions, phase transitions, and for process design and optimization.

Table 1: Standard Molar Thermodynamic Properties at 298.15 K and 1 bar

Property	Symbol	Phase	Value	Units	Reference
Enthalpy of Formation	$\Delta_f H^\circ$	gas	-208.4 ± 1.0	kJ/mol	[1]
Enthalpy of Formation	$\Delta_f H^\circ$	liquid	-244.0 ± 0.9	kJ/mol	[1]
Enthalpy of Combustion	$\Delta_c H^\circ$	liquid	-5466.2 ± 0.8	kJ/mol	[1]
Entropy	S°	gas	425.29	J/mol·K	[1]

Table 2: Phase Transition Properties

Property	Symbol	Value	Units	Reference
Normal Boiling Point	T_b	380.0	K	[2]
Enthalpy of Vaporization at T_b	$\Delta_{\text{vap}} H$	32.07	kJ/mol	[2]
Melting Point	T_m	151.9	K	[1]

Table 3: Temperature-Dependent Ideal Gas Phase Molar Heat Capacity (C_p)

The molar heat capacity of **2,2-Dimethylhexane** in the ideal gas phase can be represented by the Shomate equation:

$$C_p^\circ = A + Bt + Ct^2 + D^*t^3 + E/t^2$$

where t is the temperature in Kelvin divided by 1000. The coefficients for **2,2-Dimethylhexane** are provided in the NIST WebBook. The following table presents selected values for molar heat capacity at constant pressure over a range of temperatures.

Temperature (K)	Molar Heat Capacity (Cp) (J/mol·K)
298.15	188.9
400	229.4
500	266.3
600	299.1
700	328.1
800	353.9
900	377.0
1000	397.8

Data sourced and calculated from the NIST Chemistry WebBook.

Experimental Protocols

The thermodynamic data presented in this guide are the result of meticulous experimental work, followed by a rigorous critical evaluation process by institutions like the Thermodynamics Research Center (TRC) at NIST.^[3] Below are detailed methodologies for the key experiments cited.

Determination of Enthalpy of Combustion

The standard enthalpy of combustion of liquid **2,2-Dimethylhexane** was determined by Prosen and Rossini in 1945 using a bomb calorimeter.^[4]

Methodology:

- **Sample Preparation:** A precisely weighed sample of high-purity **2,2-Dimethylhexane** is placed in a sample holder, typically a platinum crucible, inside a high-pressure vessel known as a "bomb." A small amount of water is added to the bomb to ensure that the water formed during combustion is in the liquid state.

- **Pressurization:** The bomb is sealed and pressurized with a large excess of pure oxygen to approximately 30 atm to ensure complete combustion.
- **Calorimeter Assembly:** The bomb is then submerged in a known mass of water in an insulated container, the calorimeter. The entire assembly is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision.
- **Ignition and Measurement:** The sample is ignited by passing an electric current through a fuse wire in contact with the sample. The combustion reaction releases heat, which is transferred to the bomb and the surrounding water, causing the temperature of the calorimeter to rise. The temperature is monitored until it reaches a maximum and then begins to cool.
- **Data Analysis:** The corrected temperature rise is determined by accounting for heat exchange with the surroundings. The heat capacity of the calorimeter system (the "calorimeter constant") is determined separately by burning a standard substance with a precisely known enthalpy of combustion, such as benzoic acid. The enthalpy of combustion of the **2,2-Dimethylhexane** sample is then calculated from the corrected temperature rise, the calorimeter constant, and the mass of the sample.

Determination of Heat of Vaporization and Heat Capacity

The heat of vaporization and the heat capacity of **2,2-Dimethylhexane** were measured by Osborne and Ginnings in 1947 using a specially designed adiabatic calorimeter.[5]

Methodology for Adiabatic Calorimetry:

- **Calorimeter Design:** The apparatus consists of a sample vessel (the calorimeter) surrounded by an adiabatic shield. The temperature of the shield is controlled to match the temperature of the calorimeter at all times, thereby minimizing heat exchange with the surroundings.[6]
- **Sample Loading:** A known mass of purified **2,2-Dimethylhexane** is introduced into the calorimeter.
- **Heat Capacity Measurement:**

- A precisely measured amount of electrical energy is supplied to a heater within the calorimeter, causing the temperature of the sample to rise.
- The temperature of the sample is measured with high-accuracy resistance thermometers before and after the energy input.
- The heat capacity of the sample is calculated from the amount of energy supplied and the resulting temperature change, after correcting for the heat capacity of the calorimeter itself. This process is repeated over a range of temperatures.
- Heat of Vaporization Measurement:
 - The sample is heated to its boiling point at a controlled pressure.
 - A measured amount of electrical energy is supplied to the calorimeter to cause a portion of the liquid to vaporize at a constant temperature and pressure.
 - The amount of vapor produced is determined by collecting and weighing the condensed vapor.
 - The molar enthalpy of vaporization is then calculated from the energy input and the number of moles of the substance vaporized.

Determination of Absolute Entropy

The absolute entropy of a substance is determined from its heat capacity as a function of temperature, based on the Third Law of Thermodynamics.^[7]

Methodology:

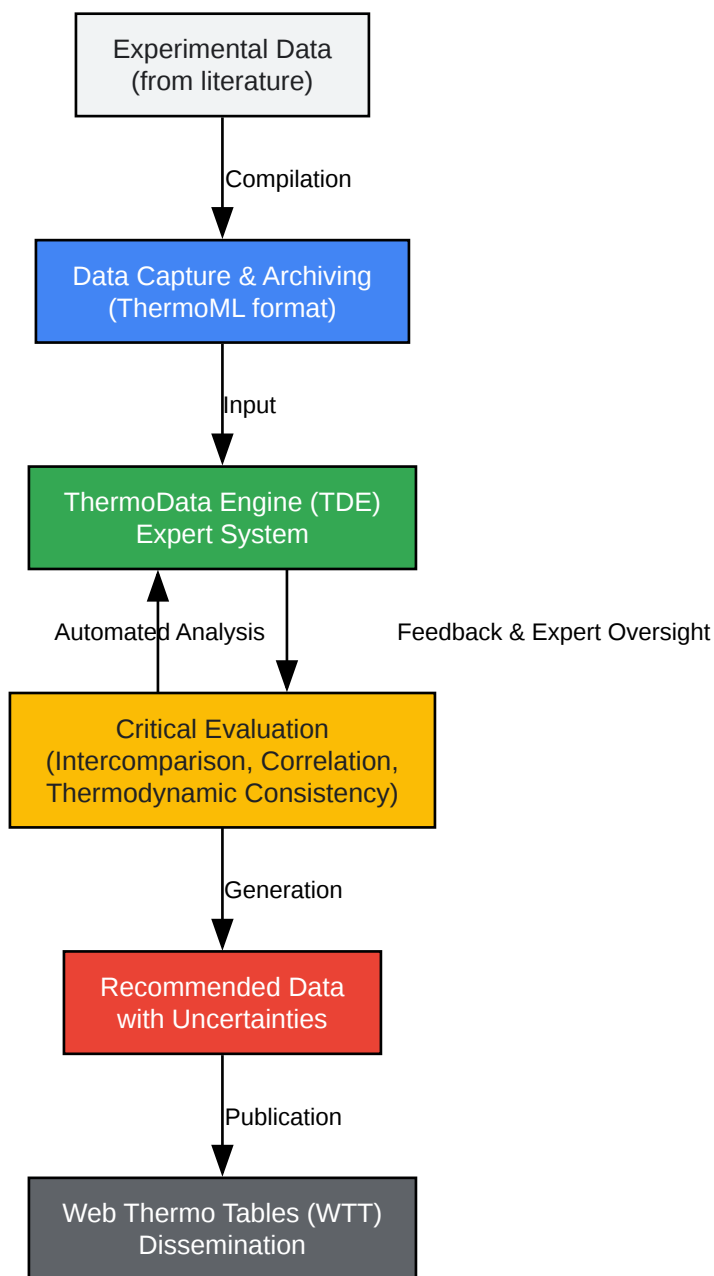
- Low-Temperature Heat Capacity Measurements: The heat capacity of **2,2-Dimethylhexane** is measured from as low a temperature as possible (approaching 0 K) up to the desired temperature using adiabatic calorimetry.
- Extrapolation to 0 K: Since measurements cannot be made at absolute zero, the heat capacity data at very low temperatures are extrapolated to 0 K using the Debye extrapolation, which states that C_p is proportional to T^3 .

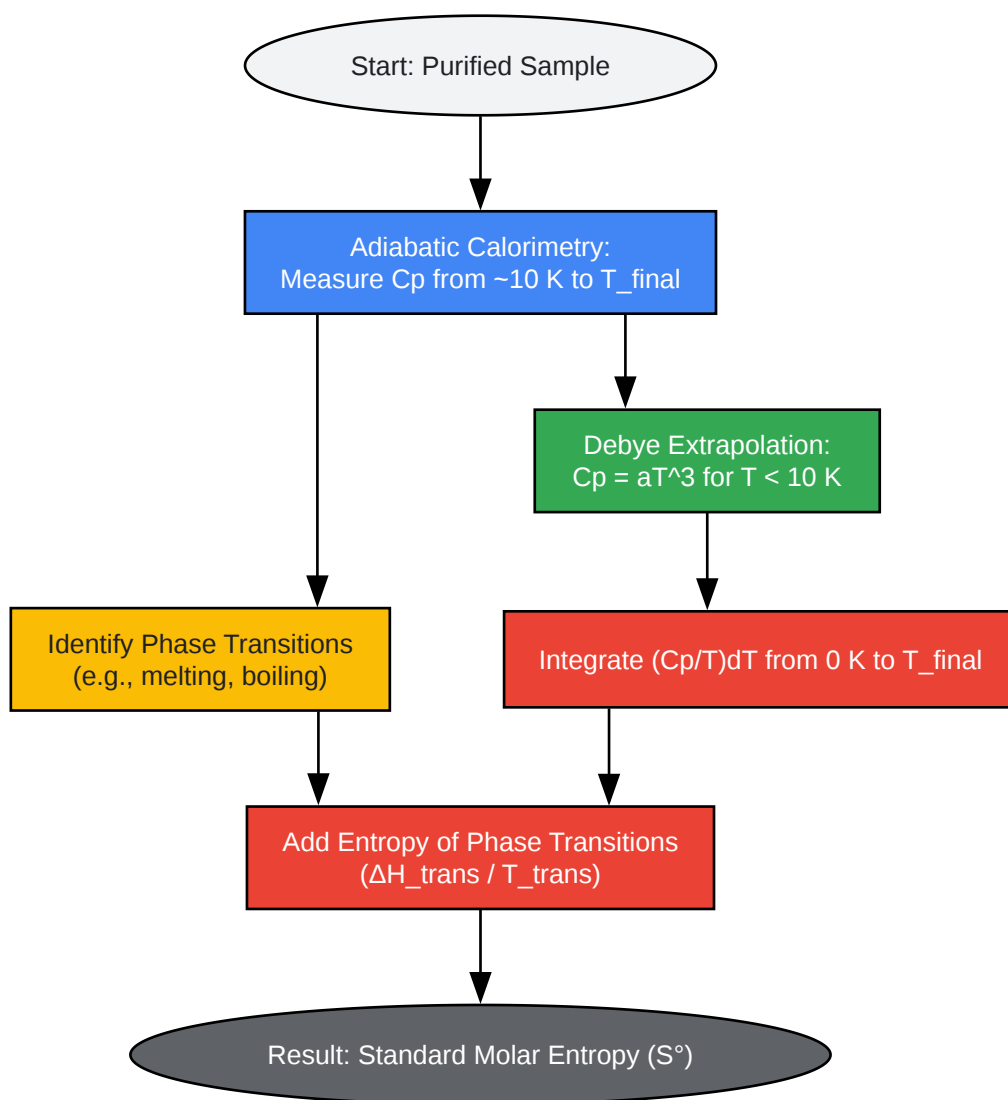
- Integration of Heat Capacity Data: The absolute entropy at a given temperature T is calculated by integrating the heat capacity divided by the temperature from 0 K to T.^[8]
 - $S^{\circ}(T) = \int_0^T (C_p/T') dT'$
- Inclusion of Phase Transitions: If any phase transitions (e.g., solid-solid, melting, boiling) occur between 0 K and the desired temperature T, the entropy change for each transition ($\Delta H_{\text{transition}}/T_{\text{transition}}$) must be added to the integral.

Visualizations

NIST/TRC Data Evaluation Workflow

The following diagram illustrates the process by which the Thermodynamics Research Center (TRC) at NIST critically evaluates thermodynamic data to provide recommended values.^[3]^[9]





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